Cas no 38231-54-8 ((1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid)

(1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid structure
38231-54-8 structure
Produktname:(1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid
CAS-Nr.:38231-54-8
MF:C20H26O5
MW:346.417446613312
CID:322240
PubChem ID:14605568

(1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Gibbane-1,10-dicarboxylicacid, 2-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1a,2b,4aa,4bb,10b)- (9CI)
    • 5a,8-methano-4,10b-propano-1H-azuleno[1,2-c]pyran-5-carboxylic acid, decahydro-13-hydroxy-4-methyl-7-methylene-3-oxo-, (4S,4aS,5S,5aR,8R,10aR,10bR,13S)-
    • 1α,4aα-(Carbonyloxymethylene)-2β-hydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
    • Gibberellin A37
    • GA37
    • Q27104076
    • (1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.0
    • (1R,2R,5R,8R,9S,10S,11S,17S)-17-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.1(5,8).0(1,10).0(2,8)]octadecane-9-carboxylic acid
    • DTXSID001317032
    • SCHEMBL20604705
    • CHEBI:29596
    • 38231-54-8
    • 2beta-hydroxy-1beta-methyl-8-methylidene-12-oxo-1alpha,4a-(methanooxymethano)-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
    • Gibberellin A37 open lactone
    • (1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid
    • Inchi: 1S/C20H26O5/c1-10-7-20-8-11(10)3-4-12(20)19-6-5-13(21)18(2,17(24)25-9-19)15(19)14(20)16(22)23/h11-15,21H,1,3-9H2,2H3,(H,22,23)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1
    • InChI-Schlüssel: QYXZQZMPZUEEML-SQLMURCQSA-N
    • Lächelt: O1C([C@]2(C)[C@H](CC[C@]3(C1)[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@H](CC[C@H]13)C2)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 346.17802393g/mol
  • Monoisotopenmasse: 346.17802393g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 700
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 83.8
  • XLogP3: 2.1

(1R,2R,5R,8R,9S,10S,11S,17S)-17-Hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid Verwandte Literatur

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd